2-tert-butyl-N-[(furan-2-yl)methyl]aniline
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Overview
Description
2-tert-butyl-N-[(furan-2-yl)methyl]aniline is an organic compound with the molecular formula C15H19NO It is characterized by the presence of a tert-butyl group attached to an aniline moiety, which is further substituted with a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N-[(furan-2-yl)methyl]aniline typically involves the reaction of 2-furylmethylamine with tert-butyl aniline under specific conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-[(furan-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the furan ring or the aniline moiety is substituted by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-tert-butyl-N-[(furan-2-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-[(furan-2-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-tert-butylaniline: Lacks the furan-2-ylmethyl group, making it less versatile in certain applications.
N-[(furan-2-yl)methyl]aniline: Lacks the tert-butyl group, which may affect its stability and reactivity.
2-tert-butyl-N-phenylaniline: Similar structure but without the furan ring, leading to different chemical properties.
Uniqueness
2-tert-butyl-N-[(furan-2-yl)methyl]aniline is unique due to the combination of the tert-butyl group and the furan-2-ylmethyl group. This unique structure imparts specific chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
1153919-58-4 |
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Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-tert-butyl-N-(furan-2-ylmethyl)aniline |
InChI |
InChI=1S/C15H19NO/c1-15(2,3)13-8-4-5-9-14(13)16-11-12-7-6-10-17-12/h4-10,16H,11H2,1-3H3 |
InChI Key |
UDDPTBRKVVWREA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NCC2=CC=CO2 |
Purity |
95 |
Origin of Product |
United States |
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